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molecular formula C5H3N5 B8592026 Cyanamide, (1-amino-2,2-dicyanoethenyl)- CAS No. 189883-93-0

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Cat. No. B8592026
M. Wt: 133.11 g/mol
InChI Key: UMXIANHOYHXWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344955

Procedure details

To a 250 ml flask is charged 6.6 gm (0.1 mole) of malononitrile, 8.9 gm (0.1 mole) of sodium dicyanamide and 40 ml of N-methylpyrrolidone. The stirred mixture is heated to 145° C. and held for one hour, then cooled to about room temperature. Then 150 ml of 2-butanol is added and the stirred mixture is cooled in an ice bath. The solids are filtered, washed with 2-butanol and dried. There is obtained 10.7 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 82.5% pure, or a 57.0% yield.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
sodium dicyanamide
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[N-:6]([C:9]#[N:10])[C:7]#[N:8].[Na+].CN1CCCC1=O>CC(O)CC>[NH2:8][C:7]([NH:6][C:9]#[N:10])=[C:2]([C:1]#[N:5])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
sodium dicyanamide
Quantity
8.9 g
Type
reactant
Smiles
[N-](C#N)C#N.[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to about room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with 2-butanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC(=C(C#N)C#N)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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